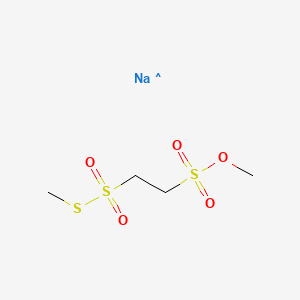
CID 168006243
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used in research and industrial processes due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) typically involves multiple steps. One common method includes the reaction of ethanesulfonic acid with methylthio compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial production methods focus on optimizing the reaction conditions to maximize yield and minimize by-products. Advanced techniques such as distillation and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfides, and substituted ethanesulfonic acid compounds. These products have diverse applications in different fields.
Scientific Research Applications
Ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) involves its interaction with molecular targets through its sulfonyl and methylthio groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) include:
- Methanesulfonic acid
- Propanesulfonic acid
- Trifluoromethanesulfonic acid
Uniqueness
What sets ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) apart from similar compounds is its unique combination of sulfonyl and methylthio groups. This combination imparts distinct reactivity and stability, making it suitable for specific applications that other sulfonic acids may not be able to fulfill.
Properties
Molecular Formula |
C4H10NaO5S3 |
|---|---|
Molecular Weight |
257.3 g/mol |
InChI |
InChI=1S/C4H10O5S3.Na/c1-9-11(5,6)3-4-12(7,8)10-2;/h3-4H2,1-2H3; |
InChI Key |
NPEMQUVSYZIOIH-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)CCS(=O)(=O)SC.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















